REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:5]2.[C:15](Cl)(=O)C(Cl)=O.CC1(C)OC(=O)CC(=O)O1>C(Cl)Cl.CN(C=O)C.N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12](=[O:14])[CH3:15])[CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
1.048 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CN(C2=CC1)CC(=O)O
|
Name
|
|
Quantity
|
762 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
864 mg
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
it was added slowly to
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at r.t. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 was evaporated
|
Type
|
ADDITION
|
Details
|
there was added
|
Type
|
ADDITION
|
Details
|
a mixture of HOAc (15 mL) and H2O (30 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 90° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
After dilution with H2O, the mixture was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
these combined extracts were washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with EtOAc-hexane (1:2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |